molecular formula C8H15NOS2 B12843425 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one

1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one

Cat. No.: B12843425
M. Wt: 205.3 g/mol
InChI Key: JQISAQPDIZXITL-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiomorpholine ring and a sulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable ethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The thiomorpholine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ethanone moiety results in the formation of the corresponding alcohol.

Scientific Research Applications

1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one: shares structural similarities with other organosulfur compounds, such as thiomorpholine derivatives and ethanone-based compounds.

    Thiomorpholine: A related compound with a similar ring structure but lacking the ethanone moiety.

    Sulfanyl ethanones: Compounds that contain a sulfanyl group attached to an ethanone backbone but may have different substituents on the ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiomorpholine ring and a sulfanyl ethanone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H15NOS2

Molecular Weight

205.3 g/mol

IUPAC Name

1-(2,2-dimethylthiomorpholin-4-yl)-2-sulfanylethanone

InChI

InChI=1S/C8H15NOS2/c1-8(2)6-9(3-4-12-8)7(10)5-11/h11H,3-6H2,1-2H3

InChI Key

JQISAQPDIZXITL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)C(=O)CS)C

Origin of Product

United States

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